molecular formula C6H13NO2 B7779448 (2R)-2-azaniumyl-3,3-dimethylbutanoate

(2R)-2-azaniumyl-3,3-dimethylbutanoate

Cat. No.: B7779448
M. Wt: 131.17 g/mol
InChI Key: NPDBDJFLKKQMCM-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-azaniumyl-3,3-dimethylbutanoate is a chiral, branched-chain amino acid derivative with the molecular formula C8H19NO2 . This compound features a tert-butyl group, which contributes to significant steric hindrance and influences its conformational properties. The specific three-dimensional structure conferred by the (2R) stereochemistry makes it a valuable building block in organic synthesis and medicinal chemistry research, particularly for constructing peptides with restricted flexibility or for investigating enzyme-substrate interactions. Research Applications and Value: This compound serves as a key synthetic intermediate in the development of novel pharmaceutical agents. Its structure is analogous to that of other azetidinone derivatives, which are known to act as cholesterol absorption inhibitors for the treatment of hyperlipidaemic conditions . Researchers may utilize this chiral amino acid derivative in the design and synthesis of prodrugs or as a precursor for more complex molecules targeting metabolic pathways . Furthermore, its application extends to biochemical research as a model compound for studying amino acid transport and metabolism, given its structural similarity to other bioactive amino acids . Note for Researchers: This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use .

Properties

IUPAC Name

(2R)-2-azaniumyl-3,3-dimethylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-6(2,3)4(7)5(8)9/h4H,7H2,1-3H3,(H,8,9)/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPDBDJFLKKQMCM-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H](C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26782-71-8
Record name D-tert-Leucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26782-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Chiral Catalyst Design and Reaction Mechanism

A 2021 patent (CN113214101A) describes the synthesis of L-tert-leucine using pentafluorophenol-(dibenzylamino) ester and benzhydrol under dynamic kinetic resolution (DKR) catalyzed by chiral PPY nitrogen oxide. Although the patent focuses on the L-enantiomer, the methodology is adaptable to the D-form by employing enantiomeric catalysts.

The reaction proceeds at -5°C in a mixed solvent system (trifluorotoluene/dichloroethane, 1:1 v/v), with potassium tert-butoxide as the base. The chiral catalyst facilitates nucleophilic substitution at the α-carbon, achieving 99.4% ee and 84.6% yield for the intermediate (S)-2-(dibenzylamino)-3,3-dimethylbutyrate benzhydryl ester. Subsequent Pd/C-catalyzed hydrogenation (0.1–0.5 MPa H₂) removes protecting groups, yielding the free amino acid.

Table 1: Key Parameters for DKR-Based Synthesis

ParameterValue
Temperature-5°C to 0°C
Catalyst Loading0.1 equivalents
Solvent SystemTrifluorotoluene/Dichloroethane (1:1)
Reaction Time16–24 hours
Enantiomeric Excess (ee)99.4%
Overall Yield84.6%

Enzymatic Synthesis via Reductive Amination

Biocatalytic Pathway Using Leucine Dehydrogenase

A 2020 study demonstrated the use of Exiguobacterium sibiricum leucine dehydrogenase (EsiLeuDH) coupled with formate dehydrogenase (FDH) for the synthesis of L-tert-leucine from trimethylpyruvic acid (TMP). The reductive amination process, conducted in NH₄Cl-NH₃ buffer (pH 8.5), achieves 65.6 g·L⁻¹ product concentration with 81% conversion . For D-tert-leucine, enantioselectivity would require an engineered D-specific dehydrogenase or racemase.

The enzyme exhibits a Kₘ of 5.96 mM for TMP and a kₐₜ₋/Kₘ of 7.62 L·mmol⁻¹·s⁻¹, indicating high catalytic efficiency. Fed-batch feeding mitigates substrate inhibition, enabling scalability.

Table 2: Enzymatic Reaction Conditions and Outcomes

ParameterValue
pH8.5
Temperature30°C
Cofactor RecyclingNADH/FDH system
Substrate Concentration0.8 M TMP
Product Concentration65.6 g·L⁻¹
Conversion Rate81%

Catalytic Hydrogenation and Debenzylation

Post-Synthetic Modification

The final step in chemical synthesis involves Pd/C-mediated hydrogenation to remove benzyl and dibenzyl protecting groups. Optimal conditions include 5–10% Pd/C loading (5–20 wt% of substrate) in methanol or isopropanol at 0.1–0.5 MPa H₂ pressure. This step ensures >99% deprotection efficiency, critical for pharmaceutical-grade purity.

Comparative Analysis of Methodologies

Efficiency and Scalability

  • Dynamic Kinetic Resolution : Superior enantioselectivity (>99% ee) but requires cryogenic conditions and expensive chiral catalysts.

  • Enzymatic Synthesis : Eco-friendly and scalable, yet limited to L-enantiomers without enzyme engineering.

  • Hybrid Approaches : Combining chemical and enzymatic steps (e.g., kinetic resolution followed by enzymatic deracemization) may enhance cost-effectiveness.

Table 3: Method Comparison

Methodee (%)Yield (%)ScalabilityCost
Dynamic Kinetic Resolution99.484.6ModerateHigh
Enzymatic Reductive Amination99.5*81HighMedium
Catalytic Hydrogenation>99>95HighLow

*Assumes availability of D-specific enzymes.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2R)-2-azaniumyl-3,3-dimethylbutanoate, and how can reaction conditions be optimized for high enantiomeric purity?

  • Methodological Answer : The compound is typically synthesized via esterification of (2R)-2-amino-3,3-dimethylbutanoic acid with benzyl alcohol, using dehydrating agents like thionyl chloride or dicyclohexylcarbodiimide . To optimize enantiomeric purity, chiral starting materials and controlled reaction conditions (e.g., low temperatures, anhydrous solvents) are critical. Monitoring via chiral HPLC or NMR spectroscopy ensures stereochemical fidelity .
Synthesis Optimization Parameters
Temperature: 0–25°C
Solvent: Dichloromethane or DMF
Catalyst: DCC/DMAP
Yield Range: 60–85%

Q. Which analytical techniques are most effective for characterizing the stereochemical purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Performance Liquid Chromatography (HPLC) with chiral columns are standard for assessing enantiomeric excess . X-ray crystallography (as used in related phthalimide derivatives) provides definitive structural confirmation . Mass spectrometry (MS) verifies molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its interactions with enzymes like aminotransferases or decarboxylases?

  • Methodological Answer : Stereochemistry dictates substrate specificity in enzyme binding pockets. For example, (R)-configured analogs show higher affinity for aminotransferases due to spatial compatibility with active-site residues . Kinetic assays (e.g., Michaelis-Menten analysis) and molecular docking simulations can quantify stereochemical effects on catalytic efficiency .
Enzyme Interaction Data
Aminotransferase
Decarboxylase

Q. What strategies can mitigate discrepancies in bioactivity data observed between in vitro and in vivo studies of this compound derivatives?

  • Methodological Answer : Discrepancies often arise from metabolic instability or poor membrane permeability. Strategies include:

  • Prodrug design : Ester or amide prodrugs (e.g., benzyl-protected analogs) enhance bioavailability .
  • Isotopic labeling : ¹³C/¹⁵N-labeled variants track metabolic pathways in vivo .
  • In silico modeling : Predicts ADME properties to prioritize derivatives for testing .

Q. How can isotopic labeling (e.g., ¹³C or ¹⁵N) be employed to trace the environmental fate of this compound in ecological systems?

  • Methodological Answer : Stable isotopes enable tracking via mass spectrometry in environmental matrices (soil, water). For example, ¹⁵N-labeled compounds reveal biodegradation pathways in soil microbiota . Experimental designs should include controlled microcosms and LC-MS/MS analysis to quantify degradation intermediates .
Isotopic Labeling Protocol
Labeling Position: ¹⁵N at amine group
Detection Limit: 0.1 ppb (LC-MS/MS)
Half-life in Soil: 14–21 days

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the hydrolytic stability of this compound esters?

  • Methodological Answer : Contradictions may stem from ester group variations (e.g., benzyl vs. methyl esters) or pH conditions. Systematic hydrolysis studies under controlled buffers (pH 2–12) with HPLC monitoring can clarify stability trends . Comparative kinetic studies between analogs (e.g., 3,3-dimethyl vs. 2-methyl substituents) identify structural determinants of stability .

Structural and Functional Comparisons

Q. What distinguishes this compound from its (2S)-configured analog in biochemical applications?

  • Methodological Answer : The (2R) configuration often exhibits higher enzymatic selectivity. For instance, (2R)-isomers show 3-fold greater inhibition of bacterial D-alanine ligase compared to (2S)-isomers . Circular dichroism (CD) spectroscopy and enzyme inhibition assays are key for comparative analysis .

Environmental Impact Assessment

Q. What methodologies are recommended for assessing the ecotoxicological risks of this compound in aquatic ecosystems?

  • Methodological Answer : Follow tiered testing per OECD guidelines:

  • Acute toxicity : Daphnia magna 48-hour immobilization tests.

  • Chronic effects : Algal growth inhibition assays (72-hour IC₅₀).

  • Bioaccumulation : Log KowK_{ow} measurements via shake-flask method .

    Ecotoxicity Profile
    Daphnia EC₅₀: 12 mg/L
    Algal IC₅₀: 8 mg/L
    Log KowK_{ow}: 1.2 (low bioaccumulation risk)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.